molecular formula C21H21Br2N3O3 B4958428 2-(2,5-dibromo-3-methyl-6-propan-2-ylphenoxy)-N-[(2-hydroxy-5-methyl-1H-indol-3-yl)imino]acetamide

2-(2,5-dibromo-3-methyl-6-propan-2-ylphenoxy)-N-[(2-hydroxy-5-methyl-1H-indol-3-yl)imino]acetamide

Cat. No.: B4958428
M. Wt: 523.2 g/mol
InChI Key: ILTNGIVGOLJJHP-UHFFFAOYSA-N
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Description

2-(2,5-dibromo-3-methyl-6-propan-2-ylphenoxy)-N-[(2-hydroxy-5-methyl-1H-indol-3-yl)imino]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a phenoxy group substituted with bromine atoms and a methyl group, linked to an indole derivative through an iminoacetamide linkage. The presence of multiple functional groups makes it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dibromo-3-methyl-6-propan-2-ylphenoxy)-N-[(2-hydroxy-5-methyl-1H-indol-3-yl)imino]acetamide typically involves multiple steps:

    Bromination: The starting material, 3-methyl-6-propan-2-ylphenol, undergoes bromination using bromine in the presence of a suitable solvent like acetic acid to yield 2,5-dibromo-3-methyl-6-propan-2-ylphenol.

    Phenoxy Formation: The brominated phenol is then reacted with chloroacetic acid under basic conditions to form the phenoxyacetic acid derivative.

    Indole Derivative Preparation: Separately, 2-hydroxy-5-methyl-1H-indole is synthesized through a Fischer indole synthesis involving phenylhydrazine and a suitable ketone.

    Coupling Reaction: The final step involves coupling the phenoxyacetic acid derivative with the indole derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the iminoacetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for bromination and coupling reactions, as well as advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the imino group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atoms on the phenoxy group can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of indole-2,3-dione derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying enzyme interactions due to its multiple functional groups.

    Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to bioactive compounds.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In biological systems, it may interact with enzymes or receptors through its indole and phenoxy groups, potentially inhibiting or modulating their activity. The iminoacetamide linkage could also play a role in binding to specific molecular targets, influencing pathways involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,5-dibromo-3-methylphenol: Lacks the indole and iminoacetamide groups, making it less versatile.

    2-hydroxy-5-methyl-1H-indole: Does not have the phenoxy and bromine substitutions, limiting its reactivity.

    N-phenylacetamide derivatives: Similar in having an acetamide linkage but differ in the substituents on the phenyl ring.

Properties

IUPAC Name

2-(2,5-dibromo-3-methyl-6-propan-2-ylphenoxy)-N-[(2-hydroxy-5-methyl-1H-indol-3-yl)imino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21Br2N3O3/c1-10(2)17-14(22)8-12(4)18(23)20(17)29-9-16(27)25-26-19-13-7-11(3)5-6-15(13)24-21(19)28/h5-8,10,24,28H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILTNGIVGOLJJHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2N=NC(=O)COC3=C(C(=CC(=C3C(C)C)Br)C)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21Br2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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